4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide
Description
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The pyrimidine ring is further linked to a piperazine-carboxamide scaffold, with the carboxamide nitrogen bonded to a 2-phenoxyethyl group. The 2-phenoxyethyl substituent may enhance lipophilicity and influence pharmacokinetic properties compared to analogs with smaller or more polar groups .
Properties
IUPAC Name |
N-(2-phenoxyethyl)-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c28-19(21-6-11-29-16-4-2-1-3-5-16)26-9-7-25(8-10-26)17-12-18(23-14-22-17)27-15-20-13-24-27/h1-5,12-15H,6-11H2,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHVUCMSLOSEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a triazole moiety, a pyrimidine ring, and a piperazine group, which are known to confer various pharmacological properties.
Structural Features
The structural components of this compound are significant for its biological activity:
- Triazole Ring : Known for antifungal and antibacterial properties.
- Pyrimidine Moiety : Often associated with anticancer activity.
- Piperazine Group : Commonly linked to central nervous system effects and antimicrobial activities.
Antifungal Activity
The triazole component of the compound is particularly noted for its antifungal properties . Triazoles inhibit fungal growth by interfering with ergosterol synthesis, an essential component of fungal cell membranes. Studies indicate that derivatives of 1,2,4-triazole demonstrate significant antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus .
Antibacterial Activity
Research has shown that compounds containing the triazole and pyrimidine rings exhibit broad-spectrum antibacterial activity . For instance, the compound's structural analogs have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition against strains like Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) reported range from 0.125 to 8 μg/mL for certain derivatives .
Anticancer Properties
The anticancer potential of this compound is supported by studies indicating that triazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to the one have shown IC50 values as low as 6.2 μM against colon carcinoma cell lines . This suggests that the compound may interact with specific cellular pathways to inhibit cancer cell proliferation.
Research Findings and Case Studies
Several studies have explored the biological activities of triazole-containing compounds:
| Study | Compound | Activity | IC50/MIC |
|---|---|---|---|
| Barbuceanu et al. (2020) | 1,2,4-triazole derivatives | Antibacterial | MIC: 0.125–8 μg/mL |
| PMC7384432 (2020) | Triazolo-pyrimidines | Antifungal | Effective against C. albicans |
| MDPI (2022) | Piperazine derivatives | Anticancer | IC50: 6.2 μM against HCT-116 |
These findings highlight the diverse biological activities associated with similar structural frameworks and suggest potential therapeutic applications.
The exact mechanisms through which This compound exerts its effects are still under investigation but are believed to involve:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes critical for nucleic acid synthesis in fungi and bacteria.
- Modulation of Cell Signaling : The piperazine component may influence neurotransmitter systems or other signaling pathways relevant to cancer progression.
Comparison with Similar Compounds
Key Observations :
- Pyridazine-based analogs (e.g., ) may exhibit altered pharmacokinetics due to differences in aromatic ring electronics compared to pyrimidine cores.
Piperazine-Carboxamide Derivatives with Antimicrobial Activity
Key Observations :
- The target compound’s 1,2,4-triazole moiety aligns with antifungal agents like fluconazole derivatives, where piperazine side chains enhance activity by optimizing solubility and membrane permeability .
- Substitution at the carboxamide nitrogen (e.g., phenoxyethyl vs. ethyl or aryl groups) may modulate antimicrobial efficacy by altering steric bulk or hydrogen-bonding capacity .
Piperazine-Carboxamides in Oncology
Key Observations :
- The 2-phenoxyethyl group may confer selectivity for hydrophobic binding pockets in enzyme active sites, akin to indazole or anilino substituents in validated inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
